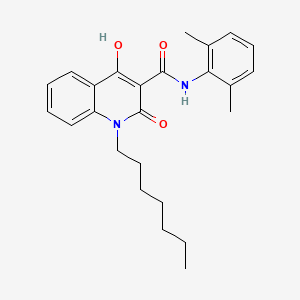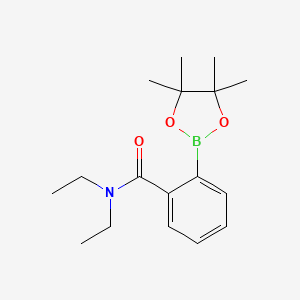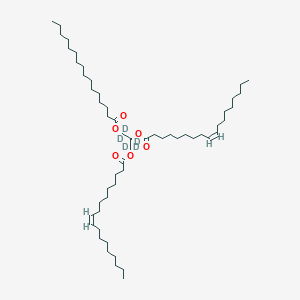![molecular formula C6H14O6 B12056903 D-[UL-13C6]Mannitol](/img/structure/B12056903.png)
D-[UL-13C6]Mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[UL-13C6]Mannitol: is a labeled analogue of D-Mannitol, a naturally occurring six-carbon sugar alcohol. The “13C6” notation indicates that all six carbon atoms in the mannitol molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in metabolic research and NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Isomerization: The preparation of D-Mannitol often begins with the isomerization of glucose to mannose.
Hydrogenation: The mannose is then hydrogenated using a catalyst like Raney-nickel and hydrogen gas to produce D-Mannitol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Mannitol can undergo oxidation to form mannitic acid.
Reduction: It can be reduced to form various sugar alcohols.
Substitution: Mannitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney-nickel is commonly used.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Mannitic Acid: Formed from the oxidation of mannitol.
Sorbitol: A common product formed from the reduction of mannitol.
Scientific Research Applications
Chemistry
NMR Spectroscopy: D-[UL-13C6]Mannitol is used as a standard in NMR spectroscopy due to its labeled carbon atoms.
Metabolic Studies: It is used to trace metabolic pathways in vivo.
Biology
Osmotic Diuretic: Mannitol is used to reduce intracranial and intraocular pressure.
Cryoprotectant: It is used to protect biological tissues during freezing.
Medicine
Renal Function: Mannitol is used to promote diuresis in patients with renal failure.
Pulmonary Function: It is used in the treatment of cystic fibrosis to improve lung function.
Industry
Food Industry: Used as a sweetener and stabilizer in various food products.
Pharmaceuticals: Used as an excipient in drug formulations.
Mechanism of Action
Osmotic Diuretic: : Mannitol works by increasing the osmolarity of blood plasma, which draws water out of tissues and into the bloodstream. This reduces intracranial and intraocular pressure and promotes diuresis .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another six-carbon sugar alcohol, but with different stereochemistry.
Xylitol: A five-carbon sugar alcohol used as a sweetener.
Erythritol: A four-carbon sugar alcohol with similar applications in the food industry.
Uniqueness
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
FBPFZTCFMRRESA-CRWJSTOYSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)


